molecular formula C17H18O2 B14411786 (2-Methylphenyl)methyl (2-methylphenyl)acetate CAS No. 80720-85-0

(2-Methylphenyl)methyl (2-methylphenyl)acetate

Cat. No.: B14411786
CAS No.: 80720-85-0
M. Wt: 254.32 g/mol
InChI Key: QPAWXOUPCUBTJZ-UHFFFAOYSA-N
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Description

(2-Methylphenyl)methyl (2-methylphenyl)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of two methylphenyl groups attached to an acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylphenyl)methyl (2-methylphenyl)acetate typically involves the esterification of (2-Methylphenyl)methanol with (2-Methylphenyl)acetic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions. The reaction mixture is then purified by distillation to obtain the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be optimized using microwave-assisted esterification. This method involves the use of microwave radiation to accelerate the reaction, resulting in higher yields and shorter reaction times. The reaction parameters, such as microwave power, catalyst concentration, and reaction time, are carefully controlled to achieve optimal results .

Chemical Reactions Analysis

Types of Reactions

(2-Methylphenyl)methyl (2-methylphenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester into alcohols.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.

Major Products Formed

    Oxidation: Formation of (2-Methylphenyl)acetic acid.

    Reduction: Formation of (2-Methylphenyl)methanol.

    Substitution: Formation of various substituted esters or amides.

Scientific Research Applications

(2-Methylphenyl)methyl (2-methylphenyl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Methylphenyl)methyl (2-methylphenyl)acetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release (2-Methylphenyl)methanol and (2-Methylphenyl)acetic acid, which can then interact with various biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    Methyl (2-methoxyphenyl)acetate: Similar in structure but contains a methoxy group instead of a methyl group.

    Methyl 2-phenylacetoacetate: Contains a phenyl group and an acetoacetate moiety, differing in structure and reactivity.

Uniqueness

(2-Methylphenyl)methyl (2-methylphenyl)acetate is unique due to the presence of two methylphenyl groups, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other esters and contributes to its specific properties and applications .

Properties

CAS No.

80720-85-0

Molecular Formula

C17H18O2

Molecular Weight

254.32 g/mol

IUPAC Name

(2-methylphenyl)methyl 2-(2-methylphenyl)acetate

InChI

InChI=1S/C17H18O2/c1-13-7-3-5-9-15(13)11-17(18)19-12-16-10-6-4-8-14(16)2/h3-10H,11-12H2,1-2H3

InChI Key

QPAWXOUPCUBTJZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CC(=O)OCC2=CC=CC=C2C

Origin of Product

United States

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